Decyl methacrylate is an organic compound classified as an acrylate ester, with the molecular formula and a molecular weight of 226.35 g/mol. It is a clear, light tan liquid that is insoluble in water, with a boiling point of approximately 155-156 °C at 22 mmHg and a melting point of -44 °C . The compound is known for its reactivity as an ester, particularly in its interactions with acids and bases, which can lead to exothermic reactions .
Decyl methacrylate is considered toxic and an irritant []. It is essential to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Decyl methacrylate plays a role in the development of sustainable methods for producing methacrylic acid, a vital monomer in the plastics industry. Research has shown that decyl methacrylate can be used in the decarboxylation of itaconic acid, a bio-based feedstock, to obtain methacrylic acid with high selectivity (up to 84%) using heterogeneous catalysts [1]. This approach offers a more environmentally friendly alternative to traditional methods for methacrylic acid production.
[1] Le Nôtre, J., et al. (2014). Selective decarboxylation of itaconic acid to methacrylic acid over heterogeneous ZrO2–SO42– catalysts. Catalysis Science & Technology, 4(11), 3903-3912. ()
Decyl methacrylate can be synthesized through several methods:
Decyl methacrylate is utilized in various fields:
Research into the interactions of decyl methacrylate primarily focuses on its reactivity with other chemicals. For instance, it may react vigorously with strong oxidizing agents or bases, potentially leading to hazardous situations if not handled properly. Understanding these interactions is crucial for safe handling and application in industrial settings .
Several compounds share structural similarities with decyl methacrylate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octyl methacrylate | Shorter carbon chain; used for similar applications | |
Iso-decyl methacrylate | Branching affects physical properties | |
Butyl methacrylate | Shorter chain; more volatile | |
Ethyl methacrylate | Smallest chain; high reactivity |
Decyl methacrylate stands out due to its longer carbon chain compared to other similar compounds, which contributes to its unique properties such as enhanced hydrophobicity and lower volatility. This makes it particularly suitable for applications requiring robust performance under various environmental conditions .
Decyl methacrylate presents as a clear to light tan liquid at room temperature, characterized by its colorless to slightly yellow appearance [2] [3] [4]. The compound maintains a liquid physical state under standard conditions, consistent with its relatively low melting point and the presence of a long alkyl chain that reduces intermolecular forces. The material exhibits a characteristic ester odor typical of methacrylate compounds [5].
A critical physical characteristic is its hydrophobic nature, demonstrated by its extremely low water solubility of approximately 199 μg/L at 20°C [4]. This insolubility in water reflects the predominant influence of the ten-carbon alkyl chain, which imparts significant hydrophobic character to the molecule despite the presence of the polar ester functional group [2].
Physical Characteristic | Description | Reference |
---|---|---|
Physical State | Liquid | [2] [3] [4] |
Appearance | Clear to light tan liquid | [2] [3] [4] |
Color | Colorless to light tan/yellow | [2] [3] [4] |
Water Solubility | Insoluble (199 μg/L at 20°C) | [4] |
Odor | Characteristic ester odor | [5] |
The boiling point of decyl methacrylate has been consistently reported as 155-156°C at 22 mmHg (approximately 2.93 kPa) [6] [7] [8] [9] [4]. This reduced pressure boiling point reflects the compound's thermal sensitivity and the need to avoid polymerization during distillation. Under standard atmospheric pressure, the boiling point would be significantly higher, but measurement under reduced pressure prevents thermal decomposition and unwanted polymerization reactions that are characteristic of methacrylate monomers.
The relatively high boiling point compared to shorter-chain methacrylates is attributed to the increased van der Waals forces resulting from the extended decyl chain, which provides greater surface area for intermolecular interactions [10].
Decyl methacrylate exhibits a melting point of -44°C [6] [7] [8] [9] [4], indicating that the compound remains liquid well below ambient temperatures. This low melting point is characteristic of long-chain alkyl methacrylates, where the branching at the methacrylate end disrupts crystalline packing efficiency. The extended alkyl chain increases molecular flexibility, preventing the formation of stable crystalline structures at higher temperatures.
This property is industrially significant as it ensures the compound remains in a fluid state during typical storage and processing conditions, facilitating handling and polymerization processes.
The glass transition temperature of poly(decyl methacrylate) is estimated at approximately -30°C based on systematic studies of the poly(n-alkyl methacrylate) series [11] [12]. This value reflects the high chain flexibility imparted by the long decyl side chains, which act as internal plasticizers, reducing the temperature at which segmental motion becomes frozen.
Research on poly(n-alkyl methacrylate) homopolymers has demonstrated that glass transition temperatures decrease systematically with increasing side chain length [11] [12]. The decyl substituent provides sufficient chain mobility to maintain polymer flexibility at relatively low temperatures, making poly(decyl methacrylate) suitable for applications requiring flexibility at ambient and sub-ambient conditions.
Thermodynamic Property | Value | Reference |
---|---|---|
Boiling Point (at 22 mmHg) | 155-156°C | [6] [7] [8] [9] [4] |
Melting Point | -44°C | [6] [7] [8] [9] [4] |
Glass Transition Temperature (Tg) | -30°C | [11] [12] |
Infrared spectroscopy provides definitive identification of decyl methacrylate through characteristic functional group absorptions. The carbonyl stretch represents the most diagnostic feature, appearing as an intense absorption between 1720-1740 cm⁻¹ [13] [14] [15] [16] [17]. This frequency range is characteristic of aliphatic ester carbonyls, with the exact position influenced by the electron-donating nature of the alkyl substituents.
The alkyl C-H stretching region exhibits strong absorptions between 2850-2950 cm⁻¹, corresponding to the extensive methylene chain of the decyl group [18]. Vinyl C-H stretching appears at 3000-3100 cm⁻¹, providing evidence for the methacrylate double bond [18]. The C-O stretching of the ester linkage produces strong absorptions in the 1150-1300 cm⁻¹ region [17] [19].
Additional characteristic bands include the C=C stretching of the methacrylate group at 1630-1650 cm⁻¹ [18], and various C-H bending modes for methyl (1450-1470 cm⁻¹) and methylene (1370-1390 cm⁻¹) groups [18].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment/Notes |
---|---|---|---|
C=O Stretch (Ester) | 1720-1740 | Strong (vs) | Characteristic ester carbonyl [13] [14] [15] [16] [17] |
C-H Stretching (Alkyl) | 2850-2950 | Strong (s) | Saturated alkyl chain [18] |
C-H Stretching (=C-H) | 3000-3100 | Medium (m) | Vinyl hydrogen stretching [18] |
C-O Stretching (Ester) | 1150-1300 | Strong (s) | C-O ester linkages [17] [19] |
C=C Stretching (Methacrylate) | 1630-1650 | Medium (m) | Vinyl C=C double bond [18] |
C-H Bending (Methyl) | 1450-1470 | Medium (m) | Methyl group deformation [18] |
C-H Bending (Methylene) | 1370-1390 | Medium (m) | Methylene group deformation [18] |
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The vinyl protons of the methacrylate group appear as singlets at 6.0-6.2 ppm (trans to ester) and 5.5-5.7 ppm (cis to ester) [20] [21] [22]. The α-methylene protons adjacent to the ester oxygen resonate as a triplet at 4.2-4.3 ppm [20] [21] [22].
The extensive alkyl chain produces a complex multiplet between 1.2-1.7 ppm integrating for 18 protons, while the terminal methyl group appears as a triplet at 0.8-0.9 ppm [20] [21] [22]. The methacrylate methyl group is observed as a singlet at 1.9-2.0 ppm [20] [21] [22].
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
---|---|---|---|---|
Vinyl H (Ha, trans) | 6.0-6.2 | Singlet | 1H | [20] [21] [22] |
Vinyl H (Hb, cis) | 5.5-5.7 | Singlet | 1H | [20] [21] [22] |
OCH₂ (α to ester) | 4.2-4.3 | Triplet | 2H | [20] [21] [22] |
Alkyl CH₂ chain | 1.2-1.7 | Multiplet | 18H | [20] [21] [22] |
Terminal CH₃ | 0.8-0.9 | Triplet | 3H | [20] [21] [22] |
Methacrylate CH₃ | 1.9-2.0 | Singlet | 3H | [20] [21] [22] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals characteristic chemical shifts that confirm molecular structure. The carbonyl carbon resonates at 167-170 ppm, while the quaternary vinyl carbon appears at 135-140 ppm and the methylene vinyl carbon at 124-128 ppm [21] [22] [23]. The α-methylene carbon adjacent to the ester oxygen is observed at 64-66 ppm [21] [22] [23].
The alkyl chain carbons produce signals between 22-32 ppm, with the terminal methyl carbon at 14-15 ppm and the methacrylate methyl carbon at 18-19 ppm [21] [22] [23].
Carbon Assignment | Chemical Shift (ppm) | Reference |
---|---|---|
C=O (Carbonyl) | 167-170 | [21] [22] [23] |
C=C (Quaternary) | 135-140 | [21] [22] [23] |
C=C (Methylene) | 124-128 | [21] [22] [23] |
OCH₂ (α to ester) | 64-66 | [21] [22] [23] |
Alkyl CH₂ chain | 22-32 | [21] [22] [23] |
Terminal CH₃ | 14-15 | [21] [22] [23] |
Methacrylate CH₃ | 18-19 | [21] [22] [23] |
The density of decyl methacrylate has been consistently reported as 0.875-0.876 g/cm³ at 20°C [6] [7] [8] [9] [4]. This relatively low density compared to shorter-chain methacrylates reflects the increased proportion of the low-density alkyl chain relative to the more dense ester functional group. The density value is typical for long-chain alkyl esters and indicates the predominant influence of the hydrocarbon portion of the molecule.
This physical parameter is important for industrial applications involving flow calculations, storage vessel design, and formulation development where precise volume-to-mass relationships are required.
The refractive index of decyl methacrylate is reported as 1.442-1.443 at 20°C/D line [7] [8] [9] [24]. This value falls within the typical range for alkyl methacrylates and reflects the balance between the contribution of the aromatic-like methacrylate group and the aliphatic decyl chain [25] [10].
The refractive index correlates with molecular polarizability and density, providing insight into intermolecular interactions and optical properties. This parameter is significant for applications in optical materials and for quality control during manufacturing processes.
The dynamic viscosity of decyl methacrylate is 3.14 mPa·s at 20°C [26] [27]. This relatively low viscosity indicates good flow properties, facilitating handling, mixing, and processing operations. The viscosity value reflects the balance between chain length (which tends to increase viscosity) and molecular flexibility (which tends to decrease viscosity at the measurement temperature).
The low viscosity is advantageous for applications requiring easy flow and good wetting properties, such as in coating formulations and composite manufacturing.
Property | Value | Reference |
---|---|---|
Density (at 20°C) | 0.875-0.876 g/cm³ | [6] [7] [8] [9] [4] |
Refractive Index (n20/D) | 1.442-1.443 | [7] [8] [9] [24] |
Viscosity (at 20°C) | 3.14 mPa·s | [26] [27] |
Irritant